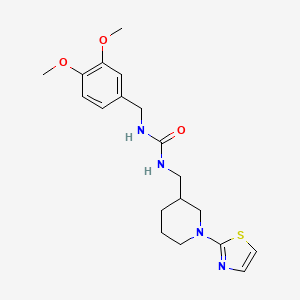![molecular formula C14H10ClN5O B2610839 3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-36-1](/img/structure/B2610839.png)
3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
- Pyrazolo[1,5-a]pyrimidines as Anti-inflammatory Agents: A study explored the synthesis of various pyrazolo[1,5-a]pyrimidines, including compounds similar to the one , to investigate their anti-inflammatory properties. One compound, in particular, showed high activity and a better therapeutic index than traditional drugs, indicating potential for new nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
- Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents: A novel series of pyrazolopyrimidines were synthesized and evaluated for their cytotoxic properties against various cancer cell lines and their 5-lipoxygenase inhibition activities. The study highlights the potential of these compounds in developing new anticancer and anti-inflammatory therapies (Rahmouni et al., 2016).
Antimicrobial Applications in Surface Coating and Printing Ink
- Pyrimidine Derivatives in Antimicrobial Coatings: A study developed heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, for antimicrobial applications when incorporated into polyurethane varnish and printing ink paste. The addition of these compounds showed significant antimicrobial effects, suggesting their use in enhancing the antimicrobial properties of surface coatings and inks (El‐Wahab et al., 2015).
Antitumor Activity
- Pyrimidinyl Pyrazole Derivatives in Cancer Treatment: Novel 3-phenylpiperazinyl-1-trans-propenes, structurally related to the compound , were synthesized and evaluated for their antitumor activity. The study found significant cytotoxicity against various cancer cells, pointing to the potential use of similar compounds in cancer therapies (Naito et al., 2005).
Potential in Cognitive Impairment Treatment
- PDE1 Inhibitors for Cognitive Impairment: A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, related to the compound , were designed and synthesized for their role as phosphodiesterase 1 (PDE1) inhibitors. The study identified a candidate with potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antimicrobial and Antifungal Activities
- Pyrimidines in Antimicrobial and Antifungal Therapies: Various 2-amino-4-(7-substituted/unsubstitutedcoumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines, similar in structure to the compound , were prepared and evaluated for their antimicrobial and antifungal activities. The results indicated significant activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Imran et al., 2015).
Zukünftige Richtungen
Pyridopyrimidines and other N -heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cdk2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Similar compounds have shown to inhibit cdk2, which results in the disruption of the cell cycle and inhibits cell proliferation .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of the cell cycle and prevent the replication of cancer cells .
Result of Action
Similar compounds have shown significant inhibitory activity against cdk2, leading to the arrest of the cell cycle and the inhibition of cell proliferation .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . For instance, some pyrimidine derivatives have been found to inhibit Dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and methylation reactions . By inhibiting DHFR, these compounds can affect the capacity of cells to repair and replicate .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . For example, by inhibiting DHFR, these compounds can disrupt the synthesis of RNA and DNA, leading to cell death .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms . For instance, by inhibiting DHFR, these compounds can disrupt the reduction of dihydrofolate to tetrahydrofolate, which is essential for the action of folate-dependent enzymes and then for DNA synthesis and methylation reactions .
Dosage Effects in Animal Models
Similar compounds have shown significant cytotoxic activities against various cell lines at different concentrations .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be localized in specific compartments or organelles based on their targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c1-3-6-19-8-16-13-12(14(19)21)17-18-20(13)10-5-4-9(2)11(15)7-10/h1,4-5,7-8H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQIDNIGCYTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2610760.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2610761.png)
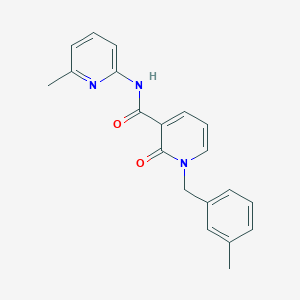
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2610763.png)
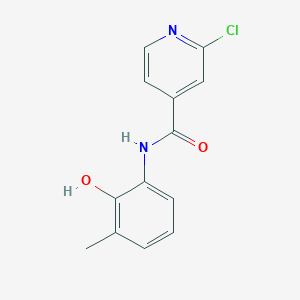

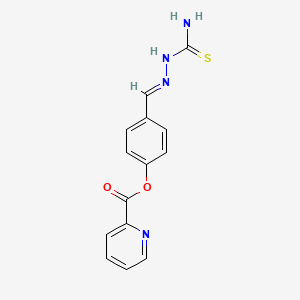
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2610772.png)
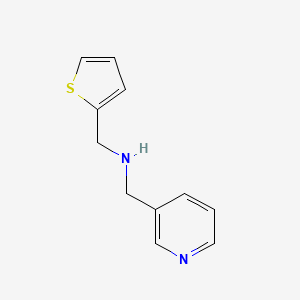
![4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B2610775.png)
![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)
![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)
